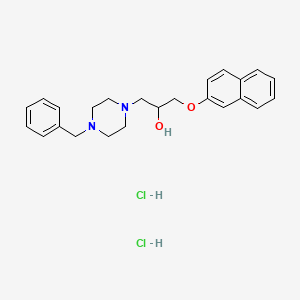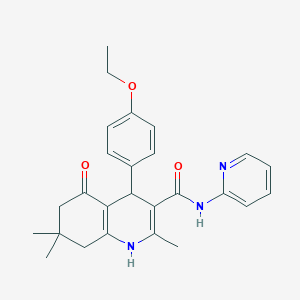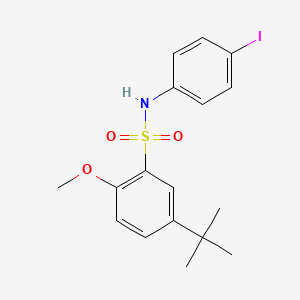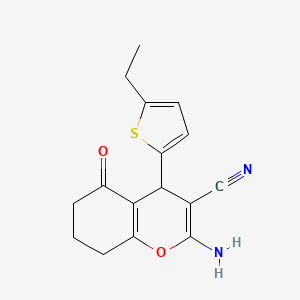
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide (ACPA) is a synthetic compound that belongs to the class of N-acylhydrazones. It is a potent and selective agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is widely distributed in the central nervous system. ACPA has been extensively studied for its potential therapeutic applications in various neurological disorders, including pain, anxiety, depression, and neurodegenerative diseases.
作用机制
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide binds to the CB1 receptor with high affinity and activates the receptor by inducing a conformational change that triggers the downstream signaling pathways. The CB1 receptor is coupled to the G protein, which activates the intracellular signaling cascades, including the inhibition of adenylate cyclase, the activation of mitogen-activated protein kinase (MAPK), and the modulation of ion channels. The activation of the CB1 receptor by N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide leads to the modulation of neurotransmitter release, synaptic plasticity, and gene expression, which results in various physiological and behavioral effects.
Biochemical and physiological effects:
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has been shown to produce a wide range of biochemical and physiological effects, depending on the dose, route of administration, and experimental conditions. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has been shown to induce analgesia, reduce inflammation, increase appetite, enhance memory and learning, and modulate mood and anxiety. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
实验室实验的优点和局限性
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and stability. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide can be easily synthesized and purified, and its activity can be measured using various assays, including radioligand binding, cAMP assay, and calcium imaging. However, N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has some limitations, including its potential toxicity, which requires careful dosing and monitoring, and its limited solubility, which can affect its bioavailability and pharmacokinetics.
未来方向
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has several potential future directions for research, including its use as a tool for studying the CB1 receptor function and pharmacology, its development as a therapeutic agent for various neurological disorders, and its application in drug discovery and development. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide can be used to investigate the role of the CB1 receptor in various physiological and pathological processes, including pain, inflammation, appetite regulation, mood and anxiety, and neurodegeneration. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide can also be used to screen for novel CB1 receptor ligands with improved selectivity, efficacy, and safety profiles. Moreover, N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide can be used as a lead compound for the development of novel drugs that target the CB1 receptor for the treatment of various neurological disorders.
合成方法
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide can be synthesized by the reaction of N-phenyl-4-cyclohexene-1,2-dicarboximide with allyl bromide in the presence of a base, such as potassium carbonate or sodium hydride. The reaction proceeds through nucleophilic substitution of the bromide group by the allyl group, followed by elimination of the leaving group.
科学研究应用
N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has been widely used in scientific research to study the function and pharmacology of the CB1 receptor. It has been shown to be a highly selective agonist of the CB1 receptor, with no significant activity on the CB2 receptor or other G protein-coupled receptors. N-allyl-N'-phenyl-4-cyclohexene-1,2-dicarboxamide has been used to investigate the role of the CB1 receptor in various physiological processes, including pain sensation, appetite regulation, mood and anxiety, memory and learning, and neuroinflammation.
属性
IUPAC Name |
2-N-phenyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-12-18-16(20)14-10-6-7-11-15(14)17(21)19-13-8-4-3-5-9-13/h2-9,14-15H,1,10-12H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQVQNDTCIECFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC=CCC1C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrochloride](/img/structure/B5029820.png)
![3-(aminocarbonyl)-1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}pyridinium chloride](/img/structure/B5029826.png)
![3-(3-fluorophenyl)-5-(1-piperidinylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5029834.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029836.png)

![3-[(4-bromophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B5029854.png)

![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029862.png)

![2-chloro-5-{5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5029874.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029880.png)
![2-amino-4-(3-fluorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5029891.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-propoxybenzamide](/img/structure/B5029901.png)